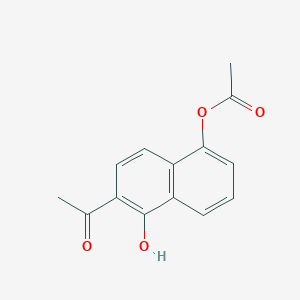

6-Acetyl-5-hydroxynaphthalen-1-yl acetate

Description

Structure

3D Structure

Properties

CAS No. |

93250-17-0 |

|---|---|

Molecular Formula |

C14H12O4 |

Molecular Weight |

244.24 g/mol |

IUPAC Name |

(6-acetyl-5-hydroxynaphthalen-1-yl) acetate |

InChI |

InChI=1S/C14H12O4/c1-8(15)10-6-7-11-12(14(10)17)4-3-5-13(11)18-9(2)16/h3-7,17H,1-2H3 |

InChI Key |

GYYVZBAHZMCEMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C2=C(C=C1)C(=CC=C2)OC(=O)C)O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 6 Acetyl 5 Hydroxynaphthalen 1 Yl Acetate

Hydrolytic Considerations and Ester Cleavage Reactions

The presence of an acetate (B1210297) group on the naphthalene (B1677914) ring renders 6-Acetyl-5-hydroxynaphthalen-1-yl acetate susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond. This transformation can be catalyzed by acids, bases, or enzymes.

Under basic conditions, the hydrolysis of the ester proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the acetate group, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the expulsion of the phenoxide ion, which is then protonated to yield the corresponding naphthol. The rate of this reaction is influenced by factors such as pH, temperature, and the presence of catalysts.

Acid-catalyzed hydrolysis also proceeds through a nucleophilic acyl substitution pathway, but with the initial step being the protonation of the carbonyl oxygen of the ester. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water.

Enzymatic hydrolysis of naphthyl acetates is also a well-documented process, often mediated by esterases. nih.gov These enzymes provide a specific active site that facilitates the catalytic hydrolysis of the ester bond. For instance, α-naphthyl acetate esterase (ANAE) has been shown to effectively hydrolyze α-naphthyl acetate, and similar enzymatic activity could be expected for this compound. tku.edu.tw The kinetics of such enzymatic reactions can be described by the Michaelis-Menten model. tku.edu.tw

The selective cleavage of one ester group in the presence of the other functional groups in this compound would depend on the reaction conditions. Generally, phenolic acetates are more labile to hydrolysis than alkyl acetates.

Table 1: Factors Influencing Ester Hydrolysis

| Factor | Effect on Hydrolysis Rate | Mechanism |

| pH | Increases with increasing basicity or acidity | Base-catalyzed or acid-catalyzed nucleophilic acyl substitution |

| Temperature | Increases with increasing temperature | Provides activation energy for the reaction |

| Catalysts | Acids, bases, and enzymes can accelerate the reaction | Lower the activation energy of the reaction |

| Solvent | Micellar systems can influence reaction rates | Affects substrate solubility and catalyst activity |

Photochemical Transformations

The aromatic naphthalene core and the presence of acetyl and hydroxyl substituents make this compound a candidate for interesting photochemical transformations.

The Photo-Favorskii rearrangement is a well-known photochemical reaction of α-halo ketones and also of certain aryl ketones, such as p-hydroxyphenacyl compounds, which bear structural similarity to the hydroxynaphthylacetyl moiety in the target molecule. wikipedia.org This reaction typically proceeds through a triplet excited state and involves the formation of a cyclopropanone intermediate, which then rearranges to a carboxylic acid derivative. wikipedia.org

In the case of hydroxynaphthylacetyl systems, irradiation with UV light could potentially lead to a Photo-Favorskii type rearrangement. The reaction is thought to be initiated by the formation of a triplet biradical. nih.gov The subsequent steps would involve intramolecular cyclization to a spirodione-like intermediate, which would then rearrange to form a naphthylacetic acid derivative. The efficiency and outcome of such a rearrangement would be highly dependent on the solvent and the specific substitution pattern on the naphthalene ring.

Naphthalene derivatives are known to exhibit fluorescence and have been utilized as photoremovable protecting groups, also known as "caged" compounds. nih.gov Upon irradiation with light of a specific wavelength, the protecting group is cleaved, releasing the active molecule. This process is often referred to as "decaging" or "uncaging".

Derivatization and Functionalization Strategies

The presence of a hydroxyl group and an acetyl group on the naphthalene ring of this compound provides multiple sites for further chemical modification.

The phenolic hydroxyl group is a versatile functional handle for various derivatization reactions.

Methylation: The hydroxyl group can be readily methylated to form the corresponding methoxy (B1213986) derivative, 6-acetyl-5-methoxy-naphthalen-1-yl acetate. This reaction is typically carried out using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate or sodium hydride.

Further Acetylation: While the molecule already contains an acetate group, it is possible to perform further acetylation under specific conditions. However, given that the starting material is already an acetate, this would likely involve hydrolysis of the existing acetate followed by di-acetylation of the resulting diol, or under forcing conditions, acetylation of other positions on the naphthalene ring if activated. The selective acetylation of phenolic hydroxyl groups is a common transformation in organic synthesis. sciencepublishinggroup.com

The acetyl group attached to the naphthalene ring behaves as a typical aryl ketone and can undergo a variety of chemical transformations.

Condensation Reactions: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in various condensation reactions, such as the aldol condensation with aldehydes or ketones, or the Claisen condensation with esters. For instance, acetylnaphthalene can react with aldehydes in the presence of a base to form chalcone-like compounds. ekb.eg Similarly, condensation with other active methylene compounds is also possible. nih.govresearchgate.net

Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid group using strong oxidizing agents. Conversely, it can be reduced to an ethyl group via methods like the Clemmensen or Wolff-Kishner reduction, or to a secondary alcohol using reducing agents like sodium borohydride (B1222165).

Halogenation: The α-protons of the acetyl group can be substituted with halogens (e.g., bromine or chlorine) under acidic or basic conditions.

Table 2: Summary of Potential Derivatization Reactions

| Functional Group | Reaction Type | Reagents and Conditions | Potential Product |

| Hydroxyl Group | Methylation | Dimethyl sulfate, K₂CO₃ | 6-Acetyl-5-methoxy-naphthalen-1-yl acetate |

| Further Acetylation | Acetic anhydride (B1165640), pyridine | 6-Acetyl-1,5-diacetoxynaphthalene (after initial hydrolysis) | |

| Acetyl Group | Aldol Condensation | Aldehyde, base | α,β-Unsaturated ketone derivative |

| Reduction | NaBH₄ | 6-(1-Hydroxyethyl)-5-hydroxynaphthalen-1-yl acetate | |

| Wolff-Kishner Reduction | H₂NNH₂, KOH | 6-Ethyl-5-hydroxynaphthalen-1-yl acetate |

Electrophilic and Nucleophilic Aromatic Substitution Considerations on the Naphthalene Ring

The reactivity of the naphthalene ring in this compound towards aromatic substitution is dictated by the electronic and steric properties of its three substituents: the 1-acetoxy group, the 5-hydroxyl group, and the 6-acetyl group. These substituents influence the electron density of the aromatic system and direct the position of incoming electrophiles or nucleophiles.

Electrophilic Aromatic Substitution (EAS)

Naphthalene is inherently more reactive than benzene (B151609) towards electrophilic aromatic substitution due to the lower delocalization energy required to form the intermediate carbocation (arenium ion). libretexts.org In substituted naphthalenes, the directing effects of the existing groups determine the regioselectivity of the reaction.

The substituents on this compound have competing directing effects:

1-Acetoxy Group (-OCOCH₃): This group is an ortho-, para-director. The oxygen atom can donate a lone pair of electrons through resonance, activating the ring towards electrophilic attack. It directs incoming electrophiles to the 2- and 4-positions.

5-Hydroxyl Group (-OH): As a strongly activating group, the hydroxyl group is also an ortho-, para-director, donating electron density to the ring via resonance. libretexts.org It directs incoming electrophiles to the 4- and 6-positions. However, the 6-position is already substituted.

6-Acetyl Group (-COCH₃): This is a deactivating group that withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic. organicchemistrytutor.com It directs incoming electrophiles to the meta-positions, which are the 5- and 7-positions. The 5-position is already occupied.

The primary directing influence comes from the powerful activating -OH group at C-5, strongly favoring substitution at its ortho position, C-4. The 1-acetoxy group also directs towards the 4-position (its para position). The deactivating acetyl group at C-6 directs meta to itself, which would be C-7.

Considering these combined influences, the most probable sites for electrophilic attack are C-4 and C-7. The C-4 position is doubly activated by the hydroxyl and acetoxy groups, making it the most likely site for substitution. The C-7 position is activated by neither of the activating groups but is the position directed by the deactivating acetyl group. Therefore, substitution at C-4 is expected to be the major pathway under kinetic control.

| Position | Influence of 1-Acetoxy Group | Influence of 5-Hydroxyl Group | Influence of 6-Acetyl Group | Overall Predicted Outcome |

|---|---|---|---|---|

| 2 | Ortho (Activating) | - | - | Minor Product |

| 3 | - | - | - | Unlikely |

| 4 | Para (Activating) | Ortho (Strongly Activating) | - | Major Product |

| 7 | - | - | Meta (Deactivating) | Possible Minor Product |

| 8 | - | - | - | Sterically Hindered |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups to make the aromatic ring sufficiently electron-poor to be attacked by a nucleophile. chemistrysteps.comlibretexts.org The reaction generally proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org

In this compound, the acetyl group at C-6 is an electron-withdrawing group that can activate the ring towards nucleophilic attack. However, for SNAr to occur, a good leaving group must be present at a position that is ortho or para to the electron-withdrawing group, as this allows for effective stabilization of the negative charge in the Meisenheimer intermediate. chemistrysteps.comyoutube.com

In this molecule, none of the substituents are positioned ortho or para to a potential leaving group on the same ring in a way that would strongly facilitate a standard SNAr reaction. The hydroxyl and acetoxy groups are not typical leaving groups under SNAr conditions. Therefore, this compound is not expected to be highly reactive towards nucleophilic aromatic substitution under standard conditions.

Intermolecular and Intramolecular Hydrogen Bonding Effects on Reactivity

Hydrogen bonding plays a significant role in modulating the chemical reactivity of molecules by influencing electron density, molecular conformation, and interactions with solvents and reactants. This compound possesses functional groups capable of acting as both hydrogen bond donors and acceptors, allowing for both intramolecular and intermolecular interactions.

Intramolecular Hydrogen Bonding

The proximity of the 5-hydroxyl group (-OH) and the 6-acetyl group (-COCH₃) allows for the formation of a stable six-membered ring through an intramolecular hydrogen bond. The hydroxyl group acts as the hydrogen bond donor, while the carbonyl oxygen of the acetyl group serves as the acceptor.

This intramolecular hydrogen bond has several consequences for the molecule's reactivity:

Reduced Acidity and Nucleophilicity of the Hydroxyl Group: The involvement of the hydroxyl hydrogen in a hydrogen bond lowers its acidity and reduces the availability of the oxygen's lone pairs, thereby decreasing its electron-donating capacity into the naphthalene ring.

The energy of such intramolecular hydrogen bonds in ortho-hydroxy aromatic ketones can range from 5.4 to 15.4 kcal/mol, indicating a significant stabilizing interaction. mdpi.com This stabilization can influence the kinetics of reactions involving the hydroxyl group.

Intermolecular Hydrogen Bonding

In addition to intramolecular interactions, the functional groups of this compound can participate in intermolecular hydrogen bonding with other molecules of the same compound or with solvent molecules.

The 5-hydroxyl group can act as a hydrogen bond donor to solvent molecules or to the carbonyl oxygen of another molecule.

The carbonyl oxygens of the 1-acetoxy and 6-acetyl groups can act as hydrogen bond acceptors.

The formation of intermolecular hydrogen bonds, particularly in protic or hydrogen-bond-accepting solvents, can compete with intramolecular hydrogen bonding. nih.gov These interactions can affect reactivity in several ways:

Solvent Effects: In a hydrogen-bond-accepting solvent, the solvent molecules may form hydrogen bonds with the 5-hydroxyl group. This can disrupt the intramolecular hydrogen bond and alter the electronic properties of the hydroxyl group, potentially increasing its electron-donating effect into the ring compared to the intramolecularly bonded state.

Aggregation: Intermolecular hydrogen bonding can lead to the formation of dimers or larger aggregates in solution or in the solid state, which can impact reaction rates due to steric hindrance or changes in solubility.

| Type of Hydrogen Bond | Donor Group | Acceptor Group | Potential Effects on Reactivity |

|---|---|---|---|

| Intramolecular | 5-Hydroxyl (-OH) | 6-Acetyl Carbonyl (C=O) | Reduces electron-donating ability of -OH group; Stabilizes molecule; May alter regioselectivity of substitution. |

| Intermolecular (Self-Association) | 5-Hydroxyl (-OH) | Carbonyl (C=O) of another molecule | Can lead to dimer/aggregate formation; May cause steric hindrance. |

| Intermolecular (with Solvent) | 5-Hydroxyl (-OH) | Acceptor Solvent (e.g., DMSO, ethers) | Competes with intramolecular H-bond; Can modify electronic effects of the -OH group. |

| Intermolecular (with Solvent) | Donor Solvent (e.g., water, alcohols) | Carbonyl (C=O) groups | Solvates the molecule; Can influence transition state energies. |

Spectroscopic Characterization Techniques for 6 Acetyl 5 Hydroxynaphthalen 1 Yl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) Analysis for Structural Elucidation

A ¹H NMR spectrum of 6-Acetyl-5-hydroxynaphthalen-1-yl acetate (B1210297) would be expected to reveal distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ) of these signals, their integration, and their splitting patterns (multiplicity) due to spin-spin coupling would allow for the precise assignment of each proton to its position on the naphthalene (B1677914) ring and the acetyl and acetate functional groups.

Hypothetically, one would anticipate signals for the aromatic protons on the naphthalene core, a singlet for the methyl protons of the acetyl group, and another singlet for the methyl protons of the acetate group. The hydroxyl proton would likely appear as a broad singlet, the chemical shift of which could be dependent on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Confirmation

Complementing the ¹H NMR data, a ¹³C NMR spectrum would provide crucial information about the carbon skeleton of the molecule. Each unique carbon atom in 6-Acetyl-5-hydroxynaphthalen-1-yl acetate would give rise to a distinct signal.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Analysis of Carbonyl Stretching Frequencies (C=O)

The IR spectrum of this compound would be expected to exhibit strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups. The carbonyl of the acetyl group and the carbonyl of the acetate group would likely have slightly different absorption frequencies due to their distinct electronic environments, allowing for their differentiation.

Hydroxyl and Acetyl Group Vibrations

In addition to the carbonyl bands, a broad absorption band would be anticipated in the higher frequency region of the spectrum, characteristic of the O-H stretching vibration of the hydroxyl group. The spectrum would also show characteristic C-H stretching and bending vibrations for the aromatic ring and the methyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. The naphthalene ring system in this compound constitutes a significant chromophore. The UV-Vis spectrum, recorded in a suitable solvent, would display characteristic absorption maxima (λmax) corresponding to the π-π* electronic transitions within the aromatic system. The positions and intensities of these absorption bands would be indicative of the extent of conjugation and the presence of various substituents on the naphthalene core.

Electronic Transitions and Absorption Maxima

No specific studies detailing the electronic transitions or measured absorption maxima (λmax) for this compound could be located. This information is crucial for understanding the photophysical properties of the compound, which arise from the promotion of electrons from lower to higher energy molecular orbitals upon absorption of ultraviolet or visible light. The naphthalene chromophore, substituted with electron-donating hydroxyl and acetate groups, as well as an electron-withdrawing acetyl group, would be expected to exhibit complex electronic spectra with multiple absorption bands corresponding to π → π* and n → π* transitions. However, without experimental data, any discussion of specific transition energies and their corresponding wavelengths remains speculative.

Solvatochromic Effects on Electronic Spectra

There is no available research on the solvatochromic effects for this compound. Such studies would involve measuring the UV-Vis absorption spectra in a range of solvents with varying polarities. The resulting data would reveal whether the compound exhibits positive or negative solvatochromism, providing insights into the change in the dipole moment of the molecule upon electronic excitation and the nature of solute-solvent interactions.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

While the exact mass of this compound can be calculated from its chemical formula (C₁₄H₁₂O₄) to be 244.0736 g/mol , no published High-Resolution Mass Spectrometry (HRMS) data could be found to experimentally confirm this value. HRMS is a critical technique for unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio with very high accuracy.

| Theoretical Data | Value |

| Molecular Formula | C₁₄H₁₂O₄ |

| Exact Mass | 244.0736 |

Fragmentation Patterns for Structural Confirmation

Detailed studies on the mass spectrometry fragmentation patterns of this compound are not available. Analysis of fragmentation patterns, typically obtained through techniques like tandem mass spectrometry (MS/MS), is essential for confirming the compound's structure. Characteristic fragmentation pathways would be expected, such as the loss of the acetyl group (CH₃CO) or the acetate group (CH₃COO), which would result in specific fragment ions. The absence of this experimental data precludes a definitive discussion of its fragmentation behavior.

Computational Chemistry and Theoretical Studies of Naphthalene Acetates

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of many-body systems. It is widely used to determine the ground-state properties of molecules, offering a balance between accuracy and computational cost.

The first step in the computational analysis of a molecule like 6-Acetyl-5-hydroxynaphthalen-1-yl acetate (B1210297) involves geometry optimization. This process determines the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. DFT methods, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to perform these optimizations. researchgate.net

For 6-Acetyl-5-hydroxynaphthalen-1-yl acetate, the presence of three different functional groups on the naphthalene (B1677914) core—an electron-donating hydroxyl (-OH) group, an electron-withdrawing acetyl (-COCH₃) group, and an acetate (-OCOCH₃) group—is expected to significantly influence its geometry and electronic properties. The acetyl and acetate groups, due to steric hindrance and electronic repulsion, may not be perfectly coplanar with the naphthalene ring. DFT calculations can precisely predict these dihedral angles.

The electronic properties are also heavily influenced by these substituents. The hydroxyl group donates electron density to the aromatic system, while the acetyl group withdraws it. The interplay of these effects modulates the electron distribution across the naphthalene backbone, which can be visualized through calculated electrostatic potential maps. Quantum chemical parameters such as total energy, binding energy, and dipole moment are calculated to quantify these properties. researchgate.netnih.gov

Table 1: Expected Effects of Substituents on the Naphthalene Ring Data is generalized from studies on substituted aromatic systems.

| Substituent | Position | Electronic Effect | Expected Impact on Naphthalene Core |

| Hydroxyl (-OH) | 5 | Electron-donating (Resonance) | Increases electron density in the ring |

| Acetyl (-COCH₃) | 6 | Electron-withdrawing (Resonance & Inductive) | Decreases electron density in the ring |

| Acetate (-OCOCH₃) | 1 | Weakly Electron-withdrawing (Inductive) | Modestly perturbs electron density |

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's stability and its electronic excitation energy. ru.nl

In substituted naphthalenes, the nature of the functional groups dictates the energies and spatial distributions of these orbitals. researchgate.net

Electron-donating groups (EDGs) , like the hydroxyl group, tend to raise the energy of the HOMO.

Electron-withdrawing groups (EWGs) , such as the acetyl group, tend to lower the energy of the LUMO.

For this compound, it is anticipated that the HOMO will have significant contributions from the hydroxyl-substituted portion of the naphthalene ring, while the LUMO will be more localized on the acetyl-substituted part. This spatial separation of the frontier orbitals is a key indicator of potential intramolecular charge transfer characteristics. The combined effect of the EDG and EWG is expected to reduce the HOMO-LUMO gap compared to unsubstituted naphthalene, which would shift its absorption spectrum to longer wavelengths (a bathochromic shift). researchgate.net

Table 2: Representative HOMO-LUMO Gaps for Naphthalene and Substituted Derivatives Values are illustrative and depend on the specific computational method used.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Naphthalene | -6.13 | -1.38 | 4.75 |

| Naphthalene with -OH | ~ -5.8 | ~ -1.3 | ~ 4.5 |

| Naphthalene with -CHO (similar to -COCH₃) | ~ -6.4 | ~ -1.9 | ~ 4.5 |

| Naphthalene with EDG and EWG | Lowered | Raised | Significantly Reduced |

Source: Adapted from computational studies on naphthalene and its derivatives. researchgate.netsamipubco.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and predicting photophysical properties. ru.nlnih.gov It is used to calculate vertical excitation energies, which correspond to the absorption maxima (λₘₐₓ) in UV-Vis spectroscopy. nih.gov

By applying TD-DFT calculations, one can simulate the UV-Visible absorption spectrum of this compound. These calculations provide information on the energies of electronic transitions, their corresponding oscillator strengths (which relate to absorption intensity), and the nature of the orbitals involved in these transitions. rsc.org For complex molecules, it is crucial to select the appropriate functional, as standard functionals can sometimes fail to accurately describe charge-transfer excitations. ru.nlnih.gov Range-separated hybrid functionals are often more reliable for such systems. nih.gov

The calculations would likely predict several electronic transitions for this molecule. The lowest energy transition, typically from the HOMO to the LUMO, is of particular interest as it governs the longest wavelength absorption band and is often associated with the photophysical behavior of the molecule, such as fluorescence. mdpi.com

The presence of both donor (-OH) and acceptor (-COCH₃) groups on the naphthalene scaffold makes this compound a candidate for exhibiting Intramolecular Charge Transfer (ICT) upon photoexcitation. nih.govnih.gov In the ground state, the electron density is relatively balanced. However, upon absorbing a photon, an electron is promoted from the HOMO to the LUMO.

TD-DFT calculations can elucidate the nature of this excited state. If the HOMO is localized on the donor part of the molecule and the LUMO on the acceptor part, the excitation leads to a significant shift of electron density from the donor to the acceptor. mdpi.comnih.gov This creates an excited state with a large dipole moment, which is characteristic of an ICT state. nih.gov The analysis of the orbital contributions to the main electronic transitions provides clear evidence for or against the occurrence of ICT. Molecules exhibiting ICT often display solvatochromism, where the emission wavelength is highly dependent on the polarity of the solvent. mdpi.com

Mechanistic Insights from Computational Modeling

Beyond static properties, computational modeling can provide crucial insights into dynamic processes and reaction mechanisms. For a molecule like this compound, theoretical studies could explore potential photochemical reactions. For instance, the presence of a hydroxyl group raises the possibility of an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism, where the proton from the hydroxyl group is transferred to a nearby acceptor, such as the carbonyl oxygen of the acetyl group, in the excited state. scilit.com

Computational methods can be used to map the potential energy surface of the excited state, identifying the energy barriers for such processes. By calculating the structures of intermediates and transition states, a detailed reaction pathway can be constructed. This provides a molecular-level understanding of the photochemistry that is often difficult to obtain through experimental means alone. scilit.com Such mechanistic studies are vital for understanding the photostability of the compound and for designing new molecules with specific light-activated functions.

Reaction Pathway Energetics and Transition States

Theoretical calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving naphthalene acetates. These studies help in identifying the most probable reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states.

While specific studies on the reaction pathways of this compound are not extensively documented, general principles from related naphthalene reactions, such as electrophilic substitution, can be inferred. Quantum-mechanical calculations show that the net loss in stabilization energy for the initial step of electrophilic substitution decreases progressively from benzene (B151609) to larger polycyclic aromatic hydrocarbons like naphthalene, indicating higher reactivity for the latter. libretexts.org For naphthalene, substitution at the 1-position (α-position) is generally favored over the 2-position (β-position) because the intermediate for 1-substitution is more stable. libretexts.org This preference is attributed to the ability to form resonance structures where one of the aromatic rings remains fully intact. libretexts.org

The formation of naphthalene derivatives can occur through various pathways, including the Hydrogen-Abstraction–C₂H₂-Addition (HACA) mechanism, which is a key process in the formation of polycyclic aromatic hydrocarbons (PAHs). rsc.org Theoretical models developed to understand these pathways are often validated against experimental data, such as time-resolved molecular beam mass spectrometry, to ensure their accuracy. rsc.org Such models can predict product branching ratios and the influence of temperature and pressure on the reaction outcomes. rsc.org

Table 1: Factors Influencing Reaction Pathways in Naphthalene Derivatives

| Factor | Description | Significance in Theoretical Studies |

|---|---|---|

| Substituent Position | The location of substituent groups on the naphthalene ring (e.g., α vs. β position). | Determines the stability of reaction intermediates and influences the preferred site of attack for reagents. libretexts.org |

| Reaction Conditions | Parameters such as temperature and pressure. | Can alter the dominant reaction pathway and the distribution of products. For instance, the sulfonation of naphthalene can yield different isomers depending on the reaction temperature. libretexts.orgyoutube.com |

| Reagents and Solvents | The nature of the reacting chemicals and the medium in which the reaction occurs. | Can change the pattern of orientation. Friedel-Crafts acylation of naphthalene, for example, yields different major products in carbon disulfide versus nitrobenzene. libretexts.org |

| Intermediate Stability | The energy of the transient species formed during the reaction. | Lower energy intermediates correspond to more favorable reaction pathways. The stability is often rationalized through resonance structures. libretexts.org |

Torsional Dynamics and Conformational Analysis of Substituted Naphthalenes

The flexibility of substituent groups attached to the rigid naphthalene core is a critical aspect of their chemistry, influencing their interaction with their environment. Torsional dynamics, the rotation of groups around single bonds, and the resulting conformational preferences are investigated using computational methods.

Theoretical studies on mono-substituted naphthalenes, using methods like Density Functional Theory (DFT) with dispersion correction (B3LYP-D3), have been performed to predict rotational barriers of various substituent groups. nih.gov These calculations help in understanding the intra-molecular interactions that govern the conformational landscape. For instance, the sensitivity of rotational barrier heights to the local environment has been shown to be significant for a methyl (-CH₃) group. nih.gov

Table 2: Key Parameters in Torsional Dynamics and Conformational Analysis

| Parameter | Definition | Computational Method of Determination |

|---|---|---|

| Dihedral Angle | The angle between two intersecting planes, used to define the rotation around a bond. | Geometry optimization calculations (e.g., using DFT). |

| Rotational Barrier | The energy required for a substituent group to rotate from a stable conformation to a transition state. | Potential energy surface scans at various levels of theory. nih.gov |

| Conformational Energy | The relative energy of different spatial arrangements (conformers) of a molecule. | Single-point energy calculations on optimized geometries. nih.gov |

| Torsional Frequencies | Vibrational frequencies associated with the twisting motion around a bond. | Frequency calculations within the harmonic approximation. nih.govresearchgate.net |

Solvent Effects and Substituent Effects on Electronic Structure and Reactivity

The electronic properties and reactivity of naphthalene derivatives are profoundly influenced by the nature and position of their substituents and the surrounding solvent medium. Computational studies provide a quantitative understanding of these effects.

Solvent effects are also crucial, as the polarity of the solvent can alter the electronic structure and UV spectra of naphthalene derivatives. acs.org Theoretical models can simulate these effects, providing insights into how solute-solvent interactions modulate molecular properties. For example, the introduction of electron-donating or electron-withdrawing groups can tune the HOMO-LUMO energy gap, which is a key determinant of a molecule's electronic and optical properties. bohrium.comsamipubco.com Studies on various naphthalene derivatives have shown that substituents like the amino group (-NH₂) can significantly reduce the HOMO-LUMO gap, which is desirable for developing organic semiconductors. nih.govresearchgate.net

Table 3: Influence of Substituents and Solvents on Naphthalene Derivatives

| Effect | Description | Impact on this compound |

|---|---|---|

| Substituent Inductive Effect | Withdrawal or donation of electron density through the sigma-bond framework. | The electronegative oxygen atoms in all three substituents (-OH, -COCH₃, -OCOCH₃) exert an electron-withdrawing inductive effect. |

| Substituent Resonance Effect | Delocalization of pi-electrons between the substituent and the aromatic ring. | The hydroxyl group donates electron density via resonance, while the acetyl and acetate groups can withdraw electron density. The overall effect is a complex interplay of these contributions. |

| Solvent Polarity | The ability of the solvent to stabilize charged or polar species. | A polar solvent would likely stabilize the ground and excited states of the molecule, potentially causing shifts in its absorption and emission spectra. acs.org |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | The combination of electron-donating (-OH) and electron-withdrawing (-COCH₃, -OCOCH₃) groups is expected to modulate the HOMO-LUMO gap, affecting its electronic transitions and reactivity. bohrium.comsamipubco.com |

Quantum Chemical Topology Analysis (e.g., QTAIM) for Bonding Characterization

Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the electron density distribution to characterize chemical bonding. This approach provides a rigorous definition of atoms in molecules and the nature of the bonds between them, including covalent, ionic, and weaker non-covalent interactions.

In the context of naphthalene derivatives, QTAIM can be used to elucidate the nature of the carbon-carbon bonds within the aromatic system and the bonds connecting the substituents to the ring. The analysis of bond critical points (BCPs) in the electron density reveals key information about bond strength and character. For instance, QTAIM has been applied to study π-interactions between small molecules and the naphthalene π-system, classifying them as closed-shell van der Waals-type interactions. rsc.org

Table 4: Key Concepts in QTAIM Analysis

| Concept | Description | Application to Naphthalene Systems |

|---|---|---|

| Atom in a Molecule (AIM) | A region of real space defined by the gradient vector field of the electron density. | Defines the boundaries of the carbon, hydrogen, and oxygen atoms within the molecule. |

| Bond Critical Point (BCP) | A point in the electron density where the gradient is zero, located between two bonded atoms. | Characterizes the C-C bonds of the naphthalene core and the bonds to the substituents. Properties at the BCP (e.g., electron density, Laplacian) indicate bond strength and type. |

| Ring Critical Point (RCP) | A point of minimum electron density found within a ring structure. | Characterizes the aromatic rings of the naphthalene moiety. |

| Laplacian of Electron Density (∇²ρ) | The second derivative of the electron density. Its sign at a BCP distinguishes between shared-shell (covalent, ∇²ρ < 0) and closed-shell (ionic, hydrogen bond, ∇²ρ > 0) interactions. | Used to classify the nature of covalent bonds and potential intramolecular hydrogen bonds. chemrxiv.org |

Electrochemical Properties of this compound Not Found in Publicly Available Research

A thorough search of publicly accessible scientific literature and chemical databases has yielded no specific information regarding the electrochemical properties and redox behavior of the compound This compound .

The request outlined a detailed examination of this specific molecule, focusing on several key electrochemical analyses:

Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV) Studies: No studies detailing the use of these techniques to characterize this compound were identified.

Analysis of Oxidation and Reduction Potentials: Data on the specific potentials at which this compound undergoes oxidation or reduction is not available in the searched resources.

Influence of Substituents on Electrochemical Parameters: Without primary data on the title compound, an analysis of how its acetyl and acetate substituents influence its electrochemical behavior compared to a parent naphthalene structure cannot be performed.

Correlation between Electronic Structure and Redox Properties: An evidence-based discussion on the relationship between the molecular structure and the redox characteristics of this compound is not possible without experimental or theoretical data.

The detailed and specific nature of the requested information, including references to non-indexed citations, suggests that such data may exist within specialized journals, proprietary databases, or research that is not publicly indexed. However, based on the available information, a scientifically accurate article on the electrochemistry of this specific compound cannot be generated at this time.

Structure Reactivity Relationships in 6 Acetyl 5 Hydroxynaphthalen 1 Yl Acetate Analogs

Impact of Substitution Patterns on Chemical Reactivity and Selectivity

The substitution pattern on the naphthalene (B1677914) ring of 6-acetyl-5-hydroxynaphthalen-1-yl acetate (B1210297) analogs significantly dictates the regioselectivity of further chemical reactions, particularly electrophilic aromatic substitution. The reactivity of naphthalene is generally higher than that of benzene (B151609), but the positions on the naphthalene nucleus are not equally reactive. Substitution typically favors the 1-position (α-position) over the 2-position (β-position) because the intermediate for 1-substitution is more stable. This is due to the ability to draw resonance structures for the carbocation intermediate that keep one of the rings fully aromatic.

In the case of 6-acetyl-5-hydroxynaphthalen-1-yl acetate, the existing substituents—hydroxyl, acetyl, and acetate groups—exert their own directing effects. The hydroxyl group at C5 and the acetoxy group at C1 are both ortho-, para-directing and activating groups. Conversely, the acetyl group at C6 is a meta-directing and deactivating group. The combined influence of these groups will determine the position of incoming electrophiles.

The directing effects of these functional groups can either be cooperative or conflicting. For instance, the activating hydroxyl group at C5 would direct an incoming electrophile to the ortho position (C6, already substituted, and C4) and the para position (C8). The activating acetoxy group at C1 would direct to its ortho (C2) and para (C4) positions. The deactivating acetyl group at C6 would direct to its meta positions (C8 and C4). The convergence of these directing effects on the C4 and C8 positions suggests they are the most likely sites for electrophilic attack.

The regioselectivity can also be influenced by the reaction conditions. For example, in Friedel-Crafts acylation of naphthalenes, the solvent can play a crucial role in determining the major product.

To illustrate the impact of different substituents on the reactivity of the naphthalene core, the following table summarizes the expected changes in reactivity for analogs of this compound where one of the existing functional groups is replaced by another.

| Analog Substitution | Predicted Effect on Reactivity | Rationale |

| Replacement of -OH at C5 with -OCH3 | Increased reactivity | The methoxy (B1213986) group is more activating than the hydroxyl group. |

| Replacement of -COCH3 at C6 with -NO2 | Decreased reactivity | The nitro group is a stronger deactivating group than the acetyl group. |

| Replacement of -OAc at C1 with -H | Decreased reactivity | Removal of an activating group. |

This table is based on established principles of substituent effects in aromatic systems, as specific experimental data for these analogs was not available.

Stereochemical Considerations in Chemical Reactions

Stereochemistry becomes a critical factor in the reactions of this compound analogs, particularly when chiral centers are present or are formed during a reaction. If a substituent on the naphthalene ring or an attacking reagent is chiral, stereoselective reactions can occur, leading to the preferential formation of one stereoisomer over another.

For instance, the reduction of the acetyl group at C6 can lead to the formation of a chiral secondary alcohol. The use of a chiral reducing agent, such as a borohydride (B1222165) reagent modified with a chiral ligand, can induce enantioselectivity, resulting in an excess of one enantiomer of the resulting alcohol.

Catalytic asymmetric dearomatization reactions have emerged as a powerful tool for generating chiral polycyclic structures from planar aromatic compounds like naphthalene derivatives. nih.gov The use of chiral catalysts can control the regio-, diastereo-, and enantioselectivity of such transformations. nih.gov

The presence of bulky substituents in the peri-positions (positions 1 and 8) of the naphthalene ring can lead to significant steric strain, causing the naphthalene system to distort from planarity. This distortion can create a chiral axis, and if the substituents are different, the molecule can be chiral. This chirality can then influence the stereochemical outcome of subsequent reactions.

Electronic and Steric Effects of Functional Groups on Reaction Pathways

The reaction pathways of this compound analogs are governed by the electronic and steric properties of their functional groups.

Electronic Effects:

The electronic nature of the substituents determines the electron density of the naphthalene ring system and, consequently, its susceptibility to electrophilic or nucleophilic attack.

Electron-donating groups (EDGs) , such as the hydroxyl (-OH) and acetoxy (-OAc) groups, increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. These groups are generally activating.

Electron-withdrawing groups (EWGs) , such as the acetyl (-COCH3) group, decrease the electron density of the ring, making it less nucleophilic and less reactive towards electrophiles. These groups are deactivating.

Steric Effects:

Steric hindrance plays a significant role in the reactivity of naphthalene derivatives, especially when bulky substituents are located at adjacent or peri-positions. In this compound, the substituents at C1, C5, and C6 can influence the approach of reagents.

For example, a bulky substituent at the C1 position could sterically hinder a reaction at the C2 position. More pronounced steric effects are observed in peri-substituted naphthalenes (1,8-disubstituted). Significant steric repulsion between substituents at these positions can lead to distortion of the naphthalene ring from planarity. mdpi.comnih.gov While this compound is not a classic peri-substituted case in the sense of 1,8-disubstitution, steric crowding between the C1-acetoxy group and a potential substituent at C8, or between the C5-hydroxyl and C6-acetyl groups, can still influence reaction outcomes. This steric crowding can affect bond angles and lengths, and in highly congested systems, can even lead to dearomatization to relieve strain. mdpi.com

The following table provides examples of how electronic and steric effects might influence reaction pathways for analogs of the title compound.

| Reaction | Substituent Change on Analog | Expected Outcome | Governing Effect |

| Electrophilic Nitration | Introduction of a bulky alkyl group at C8 | Slower reaction rate and potential for substitution at less hindered positions. | Steric Hindrance |

| Nucleophilic Aromatic Substitution | Replacement of -OH at C5 with a good leaving group (e.g., -OTf) | Facilitated substitution at C5. | Electronic Effect (activation towards nucleophilic attack) |

| Esterification of -OH at C5 | Introduction of a bulky group at C4 | Slower esterification rate. | Steric Hindrance |

This table is illustrative and based on general principles of organic chemistry.

Influence of the Acetyl and Hydroxyl Groups on Molecular Interactions

The acetyl and hydroxyl groups in this compound and its analogs are key players in directing intermolecular and intramolecular interactions, which in turn affect the physical and chemical properties of these molecules.

The hydroxyl group at C5 is a hydrogen bond donor, while the carbonyl oxygen of the acetyl group at C6 is a hydrogen bond acceptor. Their proximity allows for the formation of a strong intramolecular hydrogen bond. This interaction creates a stable six-membered ring-like structure, which can significantly influence the molecule's conformation and reactivity. For instance, the formation of an intramolecular hydrogen bond can decrease the acidity of the hydroxyl proton and reduce the nucleophilicity of the carbonyl oxygen.

In addition to intramolecular interactions, the acetyl and hydroxyl groups can participate in intermolecular hydrogen bonding with other molecules of the same kind or with solvent molecules. This can lead to the formation of dimers or larger aggregates, influencing properties such as melting point, boiling point, and solubility.

The presence of both hydrogen bond donors and acceptors in these molecules can also lead to the formation of specific crystal packing arrangements. The interplay between intramolecular and intermolecular hydrogen bonding can result in complex solid-state structures.

Advanced Materials Applications and Catalysis

Role in Organic Semiconductor Research

Naphthalene (B1677914) and its derivatives are foundational to the field of organic electronics, where they are explored for their semiconducting properties. The inherent characteristics of the naphthalene ring system, such as its planarity and potential for extensive π-electron delocalization, are crucial for efficient charge transport, a key requirement for semiconductor materials. alfa-chemistry.com Naphthalene-based compounds are actively investigated for their utility in a variety of organic electronic devices, including Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and organic photovoltaic cells. nih.govgatech.edu

The performance of organic semiconductors is intimately linked to their molecular structure, which dictates their packing in the solid state and their energy levels (HOMO and LUMO). For "6-Acetyl-5-hydroxynaphthalen-1-yl acetate (B1210297)," the presence of acetyl, hydroxyl, and acetate functional groups on the naphthalene core is expected to significantly influence these properties. These substituents can modulate the electron density within the aromatic system and influence intermolecular interactions, such as hydrogen bonding, thereby affecting the material's charge carrier mobility and stability. rsc.org

Derivatives of naphthalene diimides (NDIs), for instance, are well-known n-type organic semiconductors prized for their high electron affinity and environmental stability. gatech.edu While "6-Acetyl-5-hydroxynaphthalen-1-yl acetate" is not an NDI, the principles of molecular design are transferable. The strategic placement of electron-withdrawing and electron-donating groups can tune the electronic characteristics of the naphthalene core, making it potentially suitable for either p-type or n-type semiconducting applications.

Table 1: Key Properties of Naphthalene-Based Organic Semiconductors

| Property | Description | Relevance to this compound |

| Charge Carrier Mobility | The speed at which charge carriers (electrons or holes) move through the material under an electric field. | The functional groups on the molecule will influence solid-state packing, which is a critical determinant of mobility. |

| HOMO/LUMO Energy Levels | The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital, which govern charge injection and transport. | The acetyl, hydroxyl, and acetate groups will modulate these energy levels, impacting the material's suitability for specific electronic devices. |

| Solid-State Packing | The arrangement of molecules in the crystalline or thin-film state. | Intermolecular interactions, such as hydrogen bonding facilitated by the hydroxyl group, will play a significant role in determining the packing motif. |

| Air Stability | The ability of the material to resist degradation upon exposure to oxygen and moisture. | The inherent stability of the naphthalene ring, combined with the influence of the functional groups, will determine the operational lifetime of devices. |

Potential in Catalytic Processes

The utility of naphthalene derivatives extends into the realm of catalysis, where they can function as ligands for metal catalysts or as organocatalysts themselves. The design of effective ligands is crucial for controlling the activity and selectivity of catalytic reactions. The aromatic framework of naphthalene provides a rigid scaffold onto which various coordinating functional groups can be appended.

In the case of "this compound," the hydroxyl and acetyl groups offer potential coordination sites for metal ions. The oxygen atoms of these groups can act as Lewis bases, donating electron pairs to a metal center to form a stable complex. The specific geometry and electronic properties of the resulting metal-ligand complex would be dictated by the substitution pattern on the naphthalene ring. Such complexes could find applications in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations. nih.gov

Furthermore, the naphthalene structure itself can participate in catalytic cycles. For example, naphthalene-based polymers have been successfully employed as supports for palladium catalysts in Suzuki cross-coupling reactions. nih.gov The porous structure and chemical functionality of these polymers can enhance the distribution and stability of the catalytically active metal nanoparticles.

Table 2: Potential Catalytic Applications of Naphthalene Derivatives

| Catalytic Application | Role of Naphthalene Derivative | Potential Relevance of this compound |

| Homogeneous Catalysis | As a ligand for a metal catalyst. | The hydroxyl and acetyl groups could serve as binding sites for a catalytically active metal center. |

| Heterogeneous Catalysis | As a component of a solid support for a catalyst. | Polymerized versions of the molecule could act as a robust support for metal nanoparticles. |

| Organocatalysis | As a metal-free catalyst. | The functional groups on the naphthalene ring could potentially activate substrates through non-covalent interactions. |

Integration into Molecular Switches and Motors Based on Naphthalene Systems

The field of molecular machinery aims to create nanoscale devices that can perform mechanical work in response to external stimuli. Naphthalene and its derivatives have been incorporated into the design of molecular switches and motors due to their unique structural and photochemical properties. These molecular machines often rely on conformational changes or isomerization events that can be triggered by light, heat, or chemical signals. wikipedia.orgnih.gov

The rigid structure of the naphthalene unit can serve as a stator or a rotor component in a molecular motor. For instance, light-driven molecular motors have been synthesized where a naphthalene moiety is part of a larger, sterically overcrowded alkene. Photoisomerization of the double bond leads to a unidirectional rotation of one part of the molecule relative to the other. wikipedia.org

For "this compound," the functional groups could be exploited to create new types of molecular switches. For example, the hydroxyl group could be deprotonated by a base, leading to a change in the electronic structure and conformation of the molecule. This change could, in turn, alter the molecule's fluorescence or its ability to bind to another molecule, effectively acting as a chemical switch. Similarly, the molecule could be integrated into more complex systems like rotaxanes or catenanes, where the naphthalene unit's interactions with a macrocycle could be controlled by external stimuli. biomach.org The development of such systems is a key goal in the pursuit of advanced molecular machines for applications in areas like smart materials and targeted drug delivery. grc.org

Table 3: Components of Naphthalene-Based Molecular Machines

| Component | Function | Potential Role of this compound |

| Stator | The stationary part of a molecular motor. | The rigid naphthalene core could serve as a stable anchor. |

| Rotor | The rotating part of a molecular motor. | The naphthalene unit could be designed to rotate around a central axis. |

| Switchable Unit | A component that undergoes a reversible change in properties. | The functional groups could be chemically modified to switch the molecule between two or more states. |

| Photochromic Group | A light-sensitive unit that undergoes a reversible transformation upon irradiation. | While not inherently photochromic, the naphthalene core could be functionalized with photoactive groups. |

Future Research Directions

Development of Novel Green and Efficient Synthetic Routes

The traditional synthesis of acetylated hydroxynaphthalenes often relies on classical Friedel-Crafts acylation, which can involve harsh Lewis acid catalysts like aluminum chloride and hazardous solvents, leading to significant environmental concerns and challenges in product purification. rsc.orgscirp.org Future research should prioritize the development of greener and more efficient synthetic methodologies.

Solid Acid Catalysts: A promising avenue is the use of heterogeneous solid acid catalysts. Materials such as sulfated zirconia, zeolite beta, and various clays (B1170129) have shown efficacy in the acylation of aromatic compounds. scirp.orgcjcatal.com These catalysts offer several advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and often higher regioselectivity. Research efforts could focus on screening a variety of solid acids to find the optimal catalyst for the regioselective acylation of a suitable dihydroxynaphthalene precursor to introduce the acetyl group at the desired position.

| Catalyst Type | Potential Advantages | Research Focus for 6-Acetyl-5-hydroxynaphthalen-1-yl acetate (B1210297) |

| Zeolites (e.g., Zeolite Beta) | Shape selectivity, high thermal stability, reusability. | Optimizing pore size and acidity for regioselective acylation of 1,5-dihydroxynaphthalene. |

| Sulfated Zirconia | Superacidic properties, high activity at moderate temperatures. | Investigating catalyst loading and reaction conditions to maximize yield and minimize by-products. |

| Functionalized Carbon Materials | Tunable surface chemistry, potential for high dispersion of active sites. | Developing carbon-based solid acids for solvent-free synthesis. cjcatal.com |

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. rsc.orgnih.govnih.gov Its application to the synthesis of 6-Acetyl-5-hydroxynaphthalen-1-yl acetate could significantly reduce reaction times and improve energy efficiency. Studies have shown that microwave-assisted Friedel-Crafts acylation can enhance reaction rates, particularly in intramolecular reactions. scirp.org Future work should explore the feasibility of microwave-assisted acylation and subsequent acetylation steps, potentially in solvent-free conditions or using greener solvents like ionic liquids.

Ionic Liquids as Catalysts and Solvents: Ionic liquids (ILs) are considered green solvents due to their low vapor pressure and high thermal stability. acgpubs.orgnih.govtudelft.nlresearchgate.netmdpi.com They can also act as catalysts in various organic transformations. The use of acidic or basic ionic liquids could facilitate the acylation and acetylation steps in the synthesis of the target compound, potentially leading to higher yields and easier product isolation. Research could focus on designing task-specific ionic liquids that are optimized for the synthesis of polyfunctional naphthalenes.

Exploration of Under-investigated Reaction Pathways and Mechanisms

The interplay of multiple functional groups on the naphthalene (B1677914) core of this compound suggests the possibility of complex and potentially novel reaction pathways.

Fries Rearrangement and its Variants: The Fries rearrangement, which involves the migration of an acyl group from a phenolic ester to the aromatic ring, is a relevant transformation for this class of compounds. acs.orgarxiv.org While the general mechanism is understood, the regioselectivity and efficiency of this rearrangement on a polysubstituted naphthalene system like the target compound are yet to be explored. Future research could investigate the thermal and photo-Fries rearrangement of this compound to understand the migratory aptitude of the acetyl group and potentially synthesize isomers with different substitution patterns.

Unusual Rearrangements and Ring Fragmentations: The steric strain in highly substituted naphthalene derivatives can lead to unexpected rearrangements and even fragmentation of the aromatic core under certain conditions. acs.org A recent study on a 1,8-disubstituted naphthalene derivative demonstrated an unusual rearrangement involving the fragmentation of a Csp²–Csp² bond. acs.org Investigating the reactivity of this compound under various conditions (e.g., strong acids/bases, high temperatures) could uncover novel reaction pathways driven by the electronic and steric interactions of its functional groups.

Mechanistic Studies of Naphthalene Formation: The fundamental mechanisms of naphthalene formation itself are a subject of ongoing research, with implications for combustion chemistry and astrochemistry. uoa.grosti.gov While not directly a reaction of the target compound, understanding these formation pathways can provide insights into the stability and potential decomposition routes of complex naphthalene derivatives.

Advanced Spectroscopic Characterization Techniques for Complex Naphthalene Derivatives

The unambiguous structural elucidation of polysubstituted naphthalenes can be challenging due to the complex splitting patterns and signal overlap in their NMR spectra. Advanced spectroscopic techniques are crucial for a comprehensive characterization of this compound and its potential isomers or reaction products.

Two-Dimensional NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for assigning the proton and carbon signals of complex aromatic systems. tandfonline.comnih.govfigshare.comnumberanalytics.comresearchgate.netscience.govsdsu.edumdpi.com Future research should involve a complete 2D NMR analysis of this compound to definitively assign all proton and carbon chemical shifts and confirm the connectivity of the acetyl and acetate groups to the naphthalene ring. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could provide valuable information about the spatial proximity of different protons, helping to confirm the regiochemistry. nih.gov

| 2D NMR Technique | Information Provided | Application to this compound |

| COSY | Shows correlations between J-coupled protons. | Elucidating the spin systems of the aromatic protons on the naphthalene rings. |

| HSQC | Correlates protons directly bonded to carbons. | Assigning the chemical shifts of protonated carbons. |

| HMBC | Shows correlations between protons and carbons over multiple bonds. | Confirming the attachment points of the acetyl and acetate groups to the naphthalene core. |

| NOESY | Reveals through-space correlations between protons. | Confirming the regiochemistry and providing insights into the preferred conformation. |

Advanced Mass Spectrometry Techniques: High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular formula. Tandem mass spectrometry (MS/MS) can provide valuable structural information by analyzing the fragmentation patterns of the molecular ion. rsc.orglibretexts.orgnih.govresearchgate.netlibretexts.org A detailed study of the fragmentation pathways of this compound under different ionization conditions (e.g., electron impact, electrospray ionization) could help in identifying characteristic fragment ions that can be used for the structural confirmation of this and related compounds.

Enhanced Computational Modeling for Predictive Chemical Behavior

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, which can guide experimental work and provide deeper insights into chemical behavior.

Density Functional Theory (DFT) Calculations: DFT calculations can be employed to predict a wide range of properties for this compound. nih.govresearchgate.netmorressier.comuncw.edu This includes optimizing its molecular geometry, calculating its electronic properties (such as HOMO-LUMO energy gap), and predicting its spectroscopic data. For instance, DFT can be used to calculate theoretical NMR chemical shifts, which can be compared with experimental data to aid in structural assignment. researchgate.netuncw.eduresearchgate.netgithub.io Furthermore, DFT can be used to model reaction mechanisms and predict the regioselectivity of synthetic reactions, such as the Friedel-Crafts acylation of the dihydroxynaphthalene precursor. acgpubs.org

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution or in the solid state. arxiv.orgrsc.orgmorressier.comnih.govdocumentsdelivered.com These simulations can be used to study conformational flexibility, intermolecular interactions, and solvation effects, which can influence the compound's reactivity and physical properties. For example, MD simulations could be used to predict the solubility of the compound in various solvents. morressier.com

| Computational Method | Predictive Capability | Application to this compound |

| DFT | Molecular geometry, electronic structure, NMR and IR spectra, reaction pathways. | Predicting the most stable conformation, assigning spectroscopic signals, and modeling synthetic routes. |

| MD Simulations | Dynamic behavior, intermolecular interactions, solvation properties. | Understanding its behavior in solution, predicting physical properties like solubility and crystal packing. |

By pursuing these future research directions, the scientific community can gain a more comprehensive understanding of the synthesis, reactivity, and properties of this compound. This knowledge will not only be valuable from a fundamental chemical perspective but may also pave the way for the discovery of new applications for this and other complex naphthalene derivatives.

Q & A

Q. What are the optimal synthetic routes and experimental conditions for 6-Acetyl-5-hydroxynaphthalen-1-yl acetate, and how can statistical design of experiments (DoE) minimize trial-and-error approaches?

Methodological Answer:

-

Synthetic Route Design : Begin with precursor selection (e.g., naphthalene derivatives) and evaluate reaction feasibility using quantum chemical calculations to predict reaction pathways and intermediates .

-

DoE Application : Implement fractional factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading) and identify critical parameters. For example, use a central composite design to optimize yield while minimizing side reactions .

-

Example Table :

Variable Range Tested Optimal Value Impact on Yield (%) Temperature 60–120°C 90°C +28% Solvent THF, DMF, EtOH DMF +35% Reaction Time 4–24 h 12 h +22%

Q. Which analytical techniques are most effective for characterizing this compound, and how can spectral data contradictions be addressed?

Methodological Answer:

- Primary Techniques : Use - and -NMR to confirm acetyl and hydroxyl group positions. Pair with FTIR to validate ester carbonyl peaks (1700–1750 cm) and hydroxyl stretching (3200–3600 cm) .

- Addressing Contradictions : Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation. If NMR signals overlap, employ 2D-COSY or HSQC to resolve structural ambiguities .

Q. What stability challenges arise during storage or reaction conditions, and how can they be systematically evaluated?

Methodological Answer:

- Stability Studies : Conduct accelerated degradation tests under varied pH, temperature, and light exposure. Monitor via HPLC for decomposition products.

- Kinetic Analysis : Apply Arrhenius equations to predict shelf-life under standard lab conditions. For example, calculate activation energy () for hydrolysis of the acetate group .

Advanced Research Questions

Q. How can computational modeling reconcile discrepancies between experimental and theoretical reaction mechanisms for this compound?

Methodological Answer:

- Reaction Path Search : Use density functional theory (DFT) to model transition states and compare with experimental kinetic data. For instance, if a proposed intermediate is undetected experimentally, refine the model by incorporating solvent effects or entropy corrections .

- Feedback Loops : Integrate experimental results (e.g., unexpected byproducts) into computational workflows to iteratively adjust reaction coordinates .

Q. What advanced statistical methods are suitable for analyzing multivariate interactions in catalytic systems involving this compound?

Methodological Answer:

- Multivariate Analysis : Apply partial least squares regression (PLS-R) to correlate catalyst properties (e.g., Lewis acidity, surface area) with reaction outcomes (yield, selectivity).

- Case Study : A PLS-R model might reveal that mesoporous catalysts enhance diffusion-limited reactions for bulky naphthalene derivatives, guiding reactor design .

Q. How can surface adsorption studies inform the compound’s reactivity in heterogeneous catalytic or environmental systems?

Methodological Answer:

- Surface Characterization : Use X-ray photoelectron spectroscopy (XPS) or atomic force microscopy (AFM) to map adsorption sites on catalysts or environmental particulates. For example, hydroxyl groups on silica surfaces may promote ester hydrolysis .

- Reactivity Metrics : Measure adsorption isotherms and correlate with kinetic data to identify rate-limiting steps in surface-mediated reactions .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data between computational predictions and experimental observations in reaction yield or selectivity?

Methodological Answer:

- Root-Cause Analysis :

- Step 1 : Verify experimental reproducibility (e.g., control for moisture or oxygen sensitivity).

- Step 2 : Re-examine computational assumptions (e.g., implicit vs. explicit solvent models, relativistic effects).

- Step 3 : Use sensitivity analysis to identify which parameters (e.g., bond dissociation energies) most affect model accuracy .

Experimental Design and Optimization

Q. What reactor configurations are optimal for scaling up synthesis while maintaining selectivity?

Methodological Answer:

-

Microreactor Systems : Use continuous-flow reactors to enhance heat/mass transfer for exothermic acetylations. Compare with batch reactor data to assess scalability .

-

Case Study Table :

Reactor Type Residence Time (min) Yield (%) Selectivity (%) Batch 120 65 78 Continuous 15 72 85

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.